- (Phenylamino)pyrimidine derivatives as protein kinases inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Cas no 945749-71-3 (4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid)

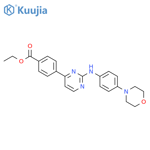

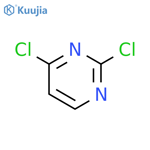

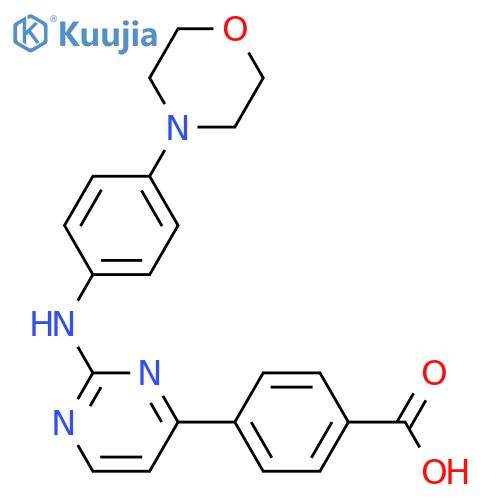

945749-71-3 structure

Nome do Produto:4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid

N.o CAS:945749-71-3

MF:C21H20N4O3

MW:376.408504486084

MDL:MFCD18207174

CID:835526

PubChem ID:57990820

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid

- 4-(2-{[4-(4-Morpholinyl)phenyl]amino}-4-pyrimidinyl)benzoic acid

- 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid

- VYXONEXRZMHYRY-UHFFFAOYSA-N

- BCP24121

- 4-(2-(4-(morpholino)phenylamino)pyrimidin-4-yl)benzoic acid

- 4-[2-[[4-(4-Morpholinyl)phenyl]amino]-4-pyrimidinyl]benzoic acid (ACI)

- 4-[2-(4-Morpholinophenylamino)pyrimidin-4-yl]benzoic acid

- Momelotinib metabolite M19

- 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoicacid

- TV28NF837I

- AKOS030525443

- SCHEMBL2865873

- DB-348522

- 4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzoic acid

- 945749-71-3

- Benzoic acid, 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)-

- UNII-TV28NF837I

- CS-14283

- VMB74971

- CS-M0412

- 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid

- 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid

-

- MDL: MFCD18207174

- Inchi: 1S/C21H20N4O3/c26-20(27)16-3-1-15(2-4-16)19-9-10-22-21(24-19)23-17-5-7-18(8-6-17)25-11-13-28-14-12-25/h1-10H,11-14H2,(H,26,27)(H,22,23,24)

- Chave InChI: VYXONEXRZMHYRY-UHFFFAOYSA-N

- SMILES: O=C(C1C=CC(C2C=CN=C(NC3C=CC(N4CCOCC4)=CC=3)N=2)=CC=1)O

Propriedades Computadas

- Massa Exacta: 376.15354051g/mol

- Massa monoisotópica: 376.15354051g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 7

- Contagem de Átomos Pesados: 28

- Contagem de Ligações Rotativas: 5

- Complexidade: 498

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 87.6

- XLogP3: 3

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM159937-1g |

4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 95%+ | 1g |

$1043 | 2024-07-19 | |

| eNovation Chemicals LLC | D767840-1g |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98+% | 1g |

$975 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058798-1g |

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98% | 1g |

¥9723.00 | 2024-04-24 | |

| A2B Chem LLC | AI67973-100mg |

4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98% | 100mg |

$335.00 | 2024-07-18 | |

| 1PlusChem | 1P00IMCL-100mg |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98% | 100mg |

$298.00 | 2024-04-19 | |

| 1PlusChem | 1P00IMCL-1g |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98% | 1g |

$975.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D767840-1g |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98+% | 1g |

$975 | 2025-02-28 | |

| eNovation Chemicals LLC | D767840-250mg |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98+% | 250mg |

$500 | 2025-02-19 | |

| eNovation Chemicals LLC | D767840-250mg |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98+% | 250mg |

$500 | 2024-06-06 | |

| ChemScence | CS-M0412-100mg |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 100mg |

$242.0 | 2022-04-26 |

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referência

Método de produção 2

Condições de reacção

Referência

- Phenyl amino pyrimidine compounds and uses thereof, United States, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran ; rt → 65 °C; 2 h, 65 °C; 65 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

Referência

- Preparation method of JAK inhibitor momelotinib for treating tumor, China, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 4 h, reflux

Referência

- Discovery of Janus Kinase 2 (JAK2) and Histone Deacetylase (HDAC) Dual Inhibitors as a Novel Strategy for the Combinational Treatment of Leukemia and Invasive Fungal Infections, Journal of Medicinal Chemistry, 2018, 61(14), 6056-6074

Método de produção 5

Condições de reacção

Referência

- Treatment of JAK2-mediated conditions such as anemia using N-(cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-benzamide [CYT387] or a related compound, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, rt → reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C

Referência

- New and Practical Synthesis of Momelotinib, Journal of Heterocyclic Chemistry, 2017, 54(5), 2902-2905

Método de produção 7

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ; 24 h, 85 °C

1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referência

- Preparation method for JAK inhibitor momelotinib, China, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 12 h, 80 °C

1.2 Solvents: 1-Butanol ; 30 min, 180 °C

1.2 Solvents: 1-Butanol ; 30 min, 180 °C

Referência

- Pyrimidine derivatives as JAK-2 inhibitors in combination with other agents and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 100 °C

1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6

1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6

Referência

- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 16 h, reflux

Referência

- Solid forms of momelotinib salts and improved processes for the preparation of momelotinib, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt; 2 h, rt → reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C

Referência

- Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles, Organic Letters, 2021, 23(15), 5664-5668

Método de produção 12

Condições de reacção

Referência

- New and convergent synthesis of Momelotinib dihydrochloride, Heterocycles, 2018, 96(9), 1638-1643

Método de produção 13

Método de produção 14

Condições de reacção

Referência

- Treatment of jak2-mediated conditions, United States, , ,

Método de produção 15

Condições de reacção

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referência

- Multiple myeloma treatment, World Intellectual Property Organization, , ,

Método de produção 16

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; rt → 65 °C; 2 h, 65 °C

Referência

- Deuterated (phenylamino)pyrimidine compounds as JAK kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Método de produção 17

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 100 °C; 100 °C → rt

1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6

1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6

Referência

- 4-Aryl-2-aminopyrimidines or 4-aryl-2-aminoalkylpyrimidines as JAK-2 modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Método de produção 18

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ; 24 h, rt → reflux

1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; 2 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; 2 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

Referência

- A novel and efficient synthesis of momelotinib, Journal of Chemical Research, 2016, 40(8), 511-513

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Raw materials

- 2,4-Dichloropyrimidine

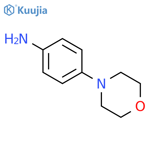

- 4-(morpholin-4-yl)aniline

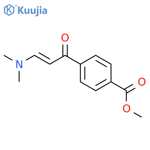

- Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

- 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzonitrile

- N-[4-(morpholin-4-yl)phenyl]guanidine

- 4-(dihydroxyboranyl)benzoic acid

- 4-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]benzoic acid methyl ester

- Benzoic acid, 4-[3-(dimethylamino)-1-oxo-2-propenyl]-, methyl ester

- Benzoic acid, 4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-, methyl ester

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Preparation Products

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Literatura Relacionada

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

-

5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

945749-71-3 (4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid) Produtos relacionados

- 2580231-23-6(Methyl 3-(1-aminocyclobutyl)prop-2-ynoate)

- 2227899-53-6((2S)-4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butan-2-amine)

- 2228970-22-5(3-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol)

- 2137764-90-8(3-(Chloromethyl)-5-(2,6-dichlorophenyl)pyridine)

- 1044256-77-0(1-(azidomethyl)-2-chloro-3-methylbenzene)

- 1172981-50-8(3-(2-methoxyethyl)-1-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea)

- 33295-53-3(7-Bromo-1-methoxynaphthalene)

- 1208877-76-2(1-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-(4-fluorophenoxy)ethan-1-one)

- 1782557-08-7(2-1-(3-hydroxy-4-methylphenyl)cyclopropylacetic acid)

- 1234975-56-4(1-cyclohexyl-3-(1-methanesulfonylpiperidin-4-yl)methylurea)

Fornecedores recomendados

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

atkchemica

Membro Ouro

CN Fornecedor

Reagente

Baoji Haoxiang Bio-technology Co.Ltd

Membro Ouro

CN Fornecedor

A granel

Enjia Trading Co., Ltd

Membro Ouro

CN Fornecedor

A granel

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Membro Ouro

CN Fornecedor

A granel